

# 1H NMR Spectral Data of 3-Bromocinnamic Acid

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## Compound of Interest

Compound Name: 3-Bromocinnamic acid

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The <sup>1</sup>H NMR spectrum of trans-**3-Bromocinnamic acid** was recorded on a 400 MHz spectrometer in DMSO-d<sub>6</sub>. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data reveals distinct signals for the vinyl, aromatic, and carboxylic acid protons.

Table 1: <sup>1</sup>H NMR Data for trans-**3-Bromocinnamic Acid** in DMSO-d<sub>6</sub>[\[1\]](#)

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Carboxylic Acid (-COOH)	~12.6	Broad Singlet	1H
H-C'	7.950	Singlet (or very narrow triplet)	1H
H-Cα	6.633	Doublet	1H
H-Cβ	7.584	Doublet	1H
Aromatic Protons	7.383 - 7.722	Multiplet	3H

Note: The exact multiplicity of H-C' can sometimes appear as a narrow triplet due to small meta-couplings. The aromatic region from 7.383 to 7.722 ppm contains multiple overlapping signals corresponding to the remaining three protons on the phenyl ring.

## Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of **trans-3-Bromocinnamic acid** with the protons labeled for clear association with the NMR data.

Caption: Molecular structure of **trans-3-Bromocinnamic acid** with proton labeling.

## Experimental Protocol for $^1\text{H}$ NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the  $^1\text{H}$  NMR spectrum of **3-Bromocinnamic acid**.

### 3.1. Sample Preparation

- **Weighing the Sample:** Accurately weigh approximately 5-10 mg of **3-Bromocinnamic acid**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is a common choice for carboxylic acids due to its ability to dissolve the sample and the acidic proton's tendency to exchange with residual water in other solvents.<sup>[2]</sup> Other potential solvents include deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ).
- **Dissolution:** Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- **Mixing:** Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
- **Internal Standard (Optional):** A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solution to calibrate the chemical shift scale to 0 ppm. However, modern NMR spectrometers can also be calibrated to the residual solvent peak.

### 3.2. NMR Data Acquisition

- **Instrument Setup:** Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

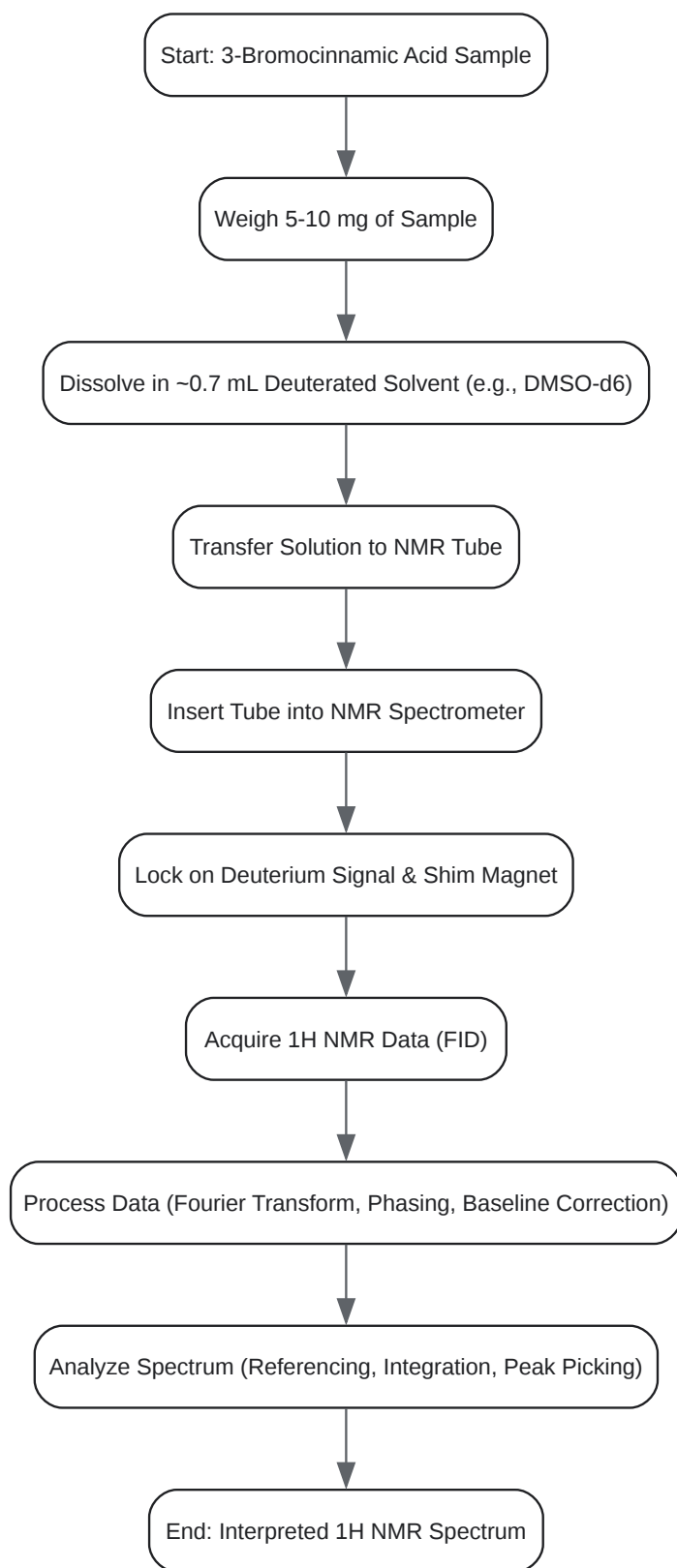
- **Locking and Shimming:** The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which improves the resolution and shape of the NMR signals.
- **Acquisition Parameters:** Set the appropriate acquisition parameters for a standard  $^1\text{H}$  NMR experiment. Typical parameters on a 400 MHz spectrometer would include:
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - **Number of Scans:** 8 to 16 scans are usually sufficient for a sample of this concentration.
  - **Acquisition Time:** Typically 2-4 seconds.
  - **Relaxation Delay:** A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
  - **Spectral Width:** A spectral width of approximately 12-16 ppm is generally adequate to cover the expected range of proton chemical shifts.<sup>[3]</sup>

### 3.3. Data Processing

- **Fourier Transformation:** The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
- **Phasing:** The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., ~2.50 ppm for DMSO- $d_5$ ).
- **Integration:** The area under each peak is integrated to determine the relative number of protons giving rise to each signal.<sup>[2]</sup>

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining a  $^1\text{H}$  NMR spectrum.



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Caption: Workflow for  $^1\text{H}$  NMR analysis of **3-Bromocinnamic acid**.

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## References

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